Cas no 2228549-18-4 (3-(4-amino-1,2-oxazol-5-yl)-4-bromophenol)

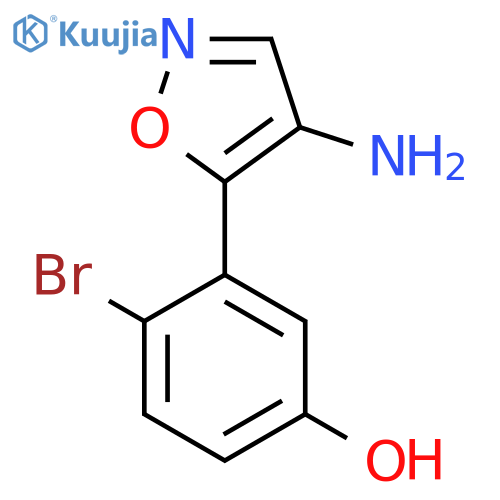

2228549-18-4 structure

商品名:3-(4-amino-1,2-oxazol-5-yl)-4-bromophenol

3-(4-amino-1,2-oxazol-5-yl)-4-bromophenol 化学的及び物理的性質

名前と識別子

-

- 3-(4-amino-1,2-oxazol-5-yl)-4-bromophenol

- EN300-1904760

- 2228549-18-4

-

- インチ: 1S/C9H7BrN2O2/c10-7-2-1-5(13)3-6(7)9-8(11)4-12-14-9/h1-4,13H,11H2

- InChIKey: ZNWXHXIAUPPIMT-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C=C1C1=C(C=NO1)N)O

計算された属性

- せいみつぶんしりょう: 253.96909g/mol

- どういたいしつりょう: 253.96909g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

3-(4-amino-1,2-oxazol-5-yl)-4-bromophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1904760-0.1g |

3-(4-amino-1,2-oxazol-5-yl)-4-bromophenol |

2228549-18-4 | 0.1g |

$1244.0 | 2023-09-18 | ||

| Enamine | EN300-1904760-0.05g |

3-(4-amino-1,2-oxazol-5-yl)-4-bromophenol |

2228549-18-4 | 0.05g |

$1188.0 | 2023-09-18 | ||

| Enamine | EN300-1904760-5.0g |

3-(4-amino-1,2-oxazol-5-yl)-4-bromophenol |

2228549-18-4 | 5g |

$4102.0 | 2023-05-23 | ||

| Enamine | EN300-1904760-0.5g |

3-(4-amino-1,2-oxazol-5-yl)-4-bromophenol |

2228549-18-4 | 0.5g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1904760-0.25g |

3-(4-amino-1,2-oxazol-5-yl)-4-bromophenol |

2228549-18-4 | 0.25g |

$1300.0 | 2023-09-18 | ||

| Enamine | EN300-1904760-5g |

3-(4-amino-1,2-oxazol-5-yl)-4-bromophenol |

2228549-18-4 | 5g |

$4102.0 | 2023-09-18 | ||

| Enamine | EN300-1904760-10g |

3-(4-amino-1,2-oxazol-5-yl)-4-bromophenol |

2228549-18-4 | 10g |

$6082.0 | 2023-09-18 | ||

| Enamine | EN300-1904760-10.0g |

3-(4-amino-1,2-oxazol-5-yl)-4-bromophenol |

2228549-18-4 | 10g |

$6082.0 | 2023-05-23 | ||

| Enamine | EN300-1904760-2.5g |

3-(4-amino-1,2-oxazol-5-yl)-4-bromophenol |

2228549-18-4 | 2.5g |

$2771.0 | 2023-09-18 | ||

| Enamine | EN300-1904760-1.0g |

3-(4-amino-1,2-oxazol-5-yl)-4-bromophenol |

2228549-18-4 | 1g |

$1414.0 | 2023-05-23 |

3-(4-amino-1,2-oxazol-5-yl)-4-bromophenol 関連文献

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

2228549-18-4 (3-(4-amino-1,2-oxazol-5-yl)-4-bromophenol) 関連製品

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量